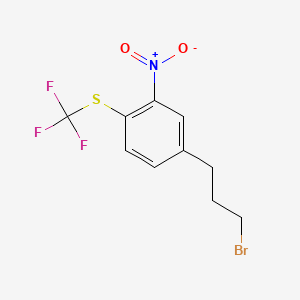![molecular formula C12H5Cl2F3N4S2 B14058192 3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring The compound also contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dichloroethane, under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
Aplicaciones Científicas De Investigación
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is unique due to the combination of its quinoxaline and thiadiazole rings, along with the presence of chlorine and trifluoromethyl groups.
Propiedades
Fórmula molecular |
C12H5Cl2F3N4S2 |
|---|---|
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]sulfanyl-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H5Cl2F3N4S2/c1-4-20-21-11(22-4)23-10-9(12(15,16)17)18-7-2-5(13)6(14)3-8(7)19-10/h2-3H,1H3 |
Clave InChI |
PDGUQPADGLCLCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


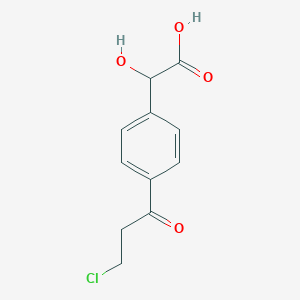


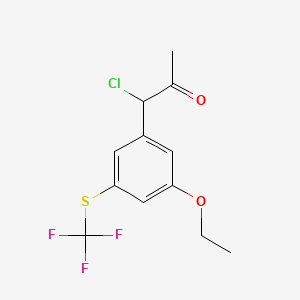
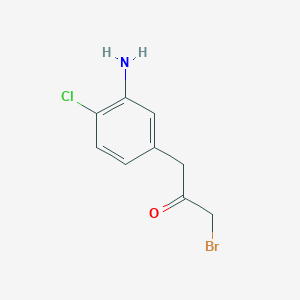
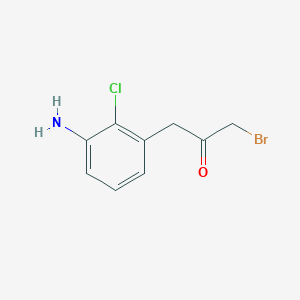
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)


![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)

